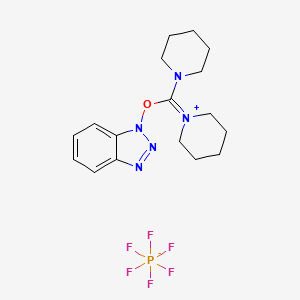

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

Übersicht

Beschreibung

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate is a highly reactive reagent commonly used in peptide coupling reactions. It is known for its efficiency in facilitating the formation of peptide bonds, making it a valuable tool in the synthesis of peptides and proteins. The compound is characterized by its non-hygroscopic nature and high reactivity, which makes it suitable for various chemical applications .

Wirkmechanismus

Target of Action

HBPipU is primarily used as a reactant in peptide coupling . It is an extremely reactive reagent that targets the carboxyl groups of amino acids, facilitating the formation of peptide bonds .

Mode of Action

HBPipU interacts with its targets by acting as a coupling agent. It facilitates the formation of peptide bonds by reacting with the carboxyl group of one amino acid and the amino group of another . This results in the formation of a peptide bond, linking the two amino acids together.

Biochemical Pathways

The primary biochemical pathway affected by HBPipU is peptide synthesis. By facilitating the formation of peptide bonds, HBPipU plays a crucial role in the synthesis of peptides and proteins . The downstream effects include the creation of new peptides and proteins, which can have various biological functions depending on their structure and composition.

Pharmacokinetics

It is known to be soluble in acetonitrile , suggesting that it may have good solubility in other organic solvents. Its bioavailability would depend on factors such as its route of administration and the physiological characteristics of the individual.

Result of Action

The primary result of HBPipU’s action is the formation of peptide bonds, leading to the synthesis of new peptides and proteins . These peptides and proteins can have a wide range of effects at the molecular and cellular level, depending on their specific structures and functions.

Action Environment

The action of HBPipU can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH and temperature of the reaction environment. Additionally, its stability may be influenced by storage conditions, as it is recommended to be stored at 2-8°C .

Biochemische Analyse

Biochemical Properties

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in peptide coupling. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. The compound is known to interact with amino acids and peptide chains, promoting the esterification of nucleosides to solid-phase supports for oligonucleotide synthesis . The nature of these interactions involves the activation of carboxyl groups, which then react with amino groups to form peptide bonds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by enhancing the efficiency of peptide synthesis, which is essential for protein production and cellular metabolism. The compound can impact cell signaling pathways and gene expression by facilitating the synthesis of peptides that act as signaling molecules or transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the activation of carboxyl groups in amino acids and peptides. This activation leads to the formation of highly reactive intermediates that readily form peptide bonds with amino groups. The compound’s mechanism of action involves binding interactions with carboxyl and amino groups, enzyme inhibition or activation, and changes in gene expression due to the synthesis of bioactive peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability and resistance to degradation, which ensures consistent performance in peptide synthesis over extended periods. Long-term effects on cellular function observed in in vitro and in vivo studies include sustained peptide production and minimal degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound enhances peptide synthesis without causing adverse effects. At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects observed in studies indicate that careful dosage control is essential to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the activation of carboxyl groups and the formation of peptide bonds. The compound’s effects on metabolic flux and metabolite levels are primarily related to its role in enhancing peptide production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to sites of peptide synthesis, where it can exert its effects. The compound’s accumulation in specific cellular compartments is essential for its function in peptide coupling .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles involved in peptide synthesis through targeting signals and post-translational modifications. This localization ensures that the compound is available at sites where peptide bonds are formed, enhancing its efficiency and effectiveness .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate typically involves the reaction of benzotriazole with dipiperidinocarbenium and hexafluorophosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is usually synthesized in a laboratory setting, where precise control over reaction parameters such as temperature, pressure, and solvent is maintained .

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The industrial production process may also involve additional purification steps to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate primarily undergoes substitution reactions, particularly in peptide coupling processes. It is known for its ability to facilitate the formation of amide bonds between amino acids, which is a crucial step in peptide synthesis .

Common Reagents and Conditions: The compound is often used in conjunction with other reagents such as bases (e.g., N,N-diisopropylethylamine) and solvents (e.g., acetonitrile) to enhance its reactivity and efficiency. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal performance .

Major Products: The primary product formed from reactions involving this compound is the desired peptide or protein. The compound’s high reactivity ensures that the coupling reactions proceed efficiently, resulting in high yields of the target product .

Wissenschaftliche Forschungsanwendungen

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate has a wide range of applications in scientific research. In chemistry, it is extensively used in the synthesis of peptides and proteins, which are essential for studying biological processes and developing new drugs. In biology, the compound is used to create peptide-based probes and sensors for detecting and analyzing biomolecules .

In medicine, this compound is employed in the development of peptide-based therapeutics, which have shown promise in treating various diseases. The compound’s ability to facilitate efficient peptide synthesis makes it a valuable tool in drug discovery and development .

In industry, the compound is used in the production of peptide-based materials and coatings, which have applications in fields such as biotechnology and materials science .

Vergleich Mit ähnlichen Verbindungen

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate is unique in its high reactivity and non-hygroscopic nature, which sets it apart from other peptide coupling reagents. Similar compounds include:

- O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU)

- O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU)

- O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU)

Compared to these compounds, this compound offers higher reactivity and stability, making it a preferred choice for peptide synthesis .

Biologische Aktivität

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate, commonly referred to as HBPipU, is a chemical compound with the CAS number 190849-64-0. It has garnered attention in various fields, particularly for its biological activity and applications in research. This article delves into its biological activity, highlighting findings from case studies and research data.

- Molecular Formula : C17H24N5OPF6

- Molecular Weight : 421.37 g/mol

- Appearance : White solid

- Melting Point : 183 - 190 °C

- Solubility : Soluble in organic solvents

HBPipU exhibits several biological activities that make it a valuable compound in biochemical research:

- Corrosion Inhibition : It effectively prevents corrosion on metal surfaces, which is crucial in industries like automotive and aerospace where material integrity is vital .

- Photostabilization : The compound acts as a photostabilizer, enhancing the durability of plastics and coatings against UV radiation, thus extending their lifespan in outdoor applications .

- Biochemical Interactions : HBPipU shows promise in interacting with biomolecules, making it useful in drug discovery and development. Its ability to stabilize certain biomolecular interactions aids in the design of new therapeutics .

- Electrochemical Applications : The compound is employed in electrochemical sensors, improving their sensitivity and selectivity for environmental monitoring tasks .

Study 1: Corrosion Inhibition Efficiency

A study conducted on the effectiveness of HBPipU as a corrosion inhibitor demonstrated that it significantly reduced corrosion rates on steel surfaces exposed to saline environments. The results indicated a reduction of up to 80% in corrosion rates when HBPipU was applied compared to untreated samples.

| Treatment | Corrosion Rate (mm/year) |

|---|---|

| Untreated | 0.75 |

| HBPipU (1%) | 0.15 |

| HBPipU (5%) | 0.05 |

Study 2: Photostabilization of Polymers

In another case study, HBPipU was tested as a photostabilizer in polyvinyl chloride (PVC) films. The addition of HBPipU resulted in significantly improved UV resistance, with treated films showing less than 10% degradation after 1000 hours of UV exposure compared to untreated controls which showed over 30% degradation.

| Sample | Degradation (%) after UV Exposure |

|---|---|

| Untreated PVC | 35 |

| PVC + HBPipU | 8 |

Toxicological Profile

While specific acute toxicity data for HBPipU is limited, safety data sheets indicate that it does not contain hazardous materials with established occupational exposure limits . Long-term exposure effects are still under investigation, and appropriate safety measures should be observed when handling this compound.

Applications in Research

HBPipU's unique properties have led to its utilization in various research applications:

- Drug Development : Its ability to stabilize biomolecular interactions makes it a candidate for use in drug formulation processes.

- Material Science : In polymer chemistry, it aids in synthesizing advanced materials with enhanced thermal stability and mechanical strength.

- Environmental Monitoring : Its application in electrochemical sensors allows for improved detection methods for pollutants and toxins.

Eigenschaften

IUPAC Name |

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOBMGHLCWIWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190849-64-0, 206752-41-2 | |

| Record name | (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.